molecular formula C10H15N3O2S B1271453 4-(Piperazin-1-ylsulfonyl)aniline CAS No. 69249-13-4

4-(Piperazin-1-ylsulfonyl)aniline

Cat. No.: B1271453
CAS No.: 69249-13-4
M. Wt: 241.31 g/mol
InChI Key: GFDCXCIQDDYTEL-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylsulfonyl)aniline is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoxic-Cytotoxic Agents

4-(Piperazin-1-ylsulfonyl)aniline derivatives, such as those in quinoxalinecarbonitrile 1,4-di-N-oxide compounds, are explored for their potential as hypoxic-cytotoxic agents. Piperazine derivatives like 4b and aniline derivatives such as compound 12b have shown significant potency and selectivity in this context (Ortega et al., 2000).

Synthesis of Novel Derivatives

The synthesis of novel derivatives involving this compound, such as 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives, has been reported. These compounds are obtained through multiple reaction steps including bromination, cyclization, N-alkylation, and reduction (Yang Qi-don, 2015).

Antimicrobial Screening

Compounds with structures linking s-triazines to piperazine or aniline scaffolds, including this compound, have been synthesized and evaluated for antimicrobial efficacy against various bacteria and fungi. Some derivatives have shown significant activity against specific microbial strains (Lakum et al., 2013).

Potential Insecticides

Derivatives of this compound have been synthesized and tested for insecticidal activities. These compounds are designed based on serotonin receptor ligands and exhibit selective bioactivities against certain pests (Shen et al., 2013).

Synthesis and Reactivity Studies

The synthesis and reactivity of various compounds containing this compound have been studied. These include research into the reaction of the title compound with amines like aniline and piperidine, leading to the formation of sulfonamides and other derivatives (Tarasov et al., 2002).

Electrochemical Studies

Electrochemical studies of copolymers formed from piperazine and aniline monomers, including this compound, have been conducted. These studies focus on the chemical structure, redox behavior, and electrochemical sensing properties of the synthesized copolymers (Dkhili et al., 2018).

Safety and Hazards

4-(Piperazin-1-ylsulfonyl)aniline is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

4-(Piperazin-1-ylsulfonyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling pathways. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

4-piperazin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDCXCIQDDYTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69249-13-4
Record name 69249-13-4
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